4-Fluoro-6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
CAS No.: 648418-33-1
Cat. No.: VC16898011
Molecular Formula: C4H5FN2O3S
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648418-33-1 |
|---|---|
| Molecular Formula | C4H5FN2O3S |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 4-fluoro-6-methyl-1,1-dioxo-1,2,6-thiadiazin-3-one |
| Standard InChI | InChI=1S/C4H5FN2O3S/c1-7-2-3(5)4(8)6-11(7,9)10/h2H,1H3,(H,6,8) |
| Standard InChI Key | IJCVHOQJDTXOCV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=O)NS1(=O)=O)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
4-Fluoro-6-methyl-1λ⁶,2,6-thiadiazine-1,1,3(2H,6H)-trione (CAS No. 648418-33-1) features a five-membered thiadiazine ring system containing two nitrogen atoms and one sulfur atom. The fluorine atom at position 4 and the methyl group at position 6 introduce steric and electronic modifications that influence its reactivity and biological interactions.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅FN₂O₃S |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 4-fluoro-6-methyl-1,1-dioxo-1,2,6-thiadiazin-3-one |
| Canonical SMILES | CN1C=C(C(=O)NS1(=O)=O)F |
The compound’s sulfone groups (-SO₂) at positions 1 and 3 contribute to its polarity, while the fluorine atom enhances electrophilicity, making it reactive toward nucleophilic agents.
Synthesis and Chemical Reactivity
Mechanochemical Synthesis
A prominent synthetic route involves the mechanochemical reaction of sulfonimidamides with carbonyl compounds. This solvent-free method enhances reaction efficiency and reduces environmental impact, yielding the target compound with high purity.
Alternative Condensation Approaches
Research on analogous thiadiazines demonstrates that condensation reactions between amino mercaptotriazoles and halogenated phenacyl bromides can produce structurally similar derivatives . For example, 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines were synthesized via such methods, showcasing the versatility of thiadiazine chemistry .
Reactivity Profile
Biological Activities and Mechanisms of Action
Antimicrobial Efficacy
Preliminary screenings indicate potent activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The fluorine atom likely enhances membrane permeability, while the thiadiazine ring disrupts bacterial enzyme function.
Characterization Techniques
Spectroscopic Analysis
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Infrared Spectroscopy (IR): Identifies sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretching vibrations.
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Nuclear Magnetic Resonance (NMR): ¹⁹F NMR reveals deshielding effects from the fluorine atom (δ = -120 to -140 ppm), while ¹H NMR confirms methyl group protons at δ 2.1–2.3 ppm.
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Mass Spectrometry (MS): Molecular ion peaks at m/z 180.16 validate the compound’s molecular weight.
Comparative Analysis with Related Thiadiazines
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylthiadiazine | Methyl at position 3 | Moderate antimicrobial |
| 5-Chloro-4H-thiadiazine | Chlorine at position 5 | Enhanced electrophilicity |
| 4-Amino-thiadiazole | Amino substitution | Antifungal properties |
4-Fluoro-6-methyl-1λ⁶,2,6-thiadiazine-1,1,3(2H,6H)-trione surpasses these analogs in solubility and target selectivity, attributed to its fluorinated structure .
Future Research Directions
Drug Delivery Optimization
Nanoparticle-based delivery systems could enhance the compound’s bioavailability, addressing its limited solubility in aqueous media.
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the thiadiazine ring and substituents will elucidate critical pharmacophoric elements, guiding the design of next-generation derivatives .
Toxicological Profiling
Comprehensive in vivo toxicity studies are essential to evaluate hepatic and renal safety, ensuring clinical viability.
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